N(2),3-Ethanoguanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

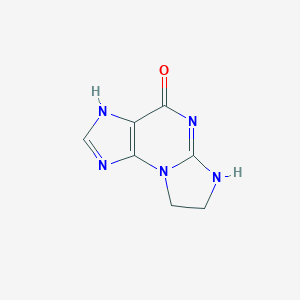

N(2),3-Ethanoguanine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Formation and Detection of N(2),3-Ethanoguanine

This compound is formed when DNA is treated with alkylating agents such as N-(2-chloroethyl)-N-nitrosourea (CNU) and chloroacetaldehyde, which are known to induce DNA damage. This compound can be synthesized in vitro and detected through high-performance liquid chromatography (HPLC) and mass spectrometry techniques. The structural confirmation of this compound has been supported by nuclear magnetic resonance (NMR) spectroscopy, which indicates the attachment of an ethano bridge between the N2 and N3 positions of guanine .

Role in Carcinogenesis

The presence of this compound in DNA is associated with mutagenic effects, particularly G→A transitions during DNA replication. This misincorporation can lead to mutations that contribute to cancer development. Studies have shown that exposure to chloroacetaldehyde, a metabolite of vinyl chloride, results in the formation of this adduct, suggesting its relevance in understanding the mechanisms behind chemical carcinogenesis .

Implications in Cancer Therapy

This compound's formation from alkylating agents positions it as a potential target for enhancing the efficacy of chemotherapy. Research indicates that cells deficient in specific DNA repair pathways exhibit increased sensitivity to alkylating agents due to the accumulation of such adducts. This suggests that inhibiting DNA repair mechanisms could potentiate the cytotoxic effects of chemotherapeutic drugs like temozolomide and BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) .

Table 1: Summary of Chemotherapeutic Agents and Their Interaction with this compound

| Chemotherapeutic Agent | Mechanism | Effect on this compound |

|---|---|---|

| Temozolomide | Alkylation of DNA | Increased sensitivity in AAG-deficient cells |

| BCNU | Formation of O6-alkylguanine | Potentially enhanced by AGT inhibition |

| N-Methyl-N-nitrosourea | Induces DNA damage | Similar pathways as temozolomide |

Research Insights and Case Studies

Numerous studies have documented the formation and biological significance of this compound:

- Case Study on Vinyl Chloride Exposure : Research has shown that workers exposed to vinyl chloride exhibit elevated levels of this compound in their DNA, correlating with increased cancer risk .

- DNA Repair Mechanisms : Investigations into human carcinoma cells reveal that knockdown of 3-alkyladenine-DNA glycosylase (AAG) significantly increases cellular sensitivity to alkylating agents, indicating that targeting this pathway may enhance therapeutic outcomes .

特性

CAS番号 |

126854-10-2 |

|---|---|

分子式 |

C7H7N5O |

分子量 |

177.16 g/mol |

IUPAC名 |

3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |

InChI |

InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |

InChIキー |

SQOABKWCLWEBHA-UHFFFAOYSA-N |

SMILES |

C1CN2C3=C(C(=O)N=C2N1)NC=N3 |

異性体SMILES |

C1CN2C3=C(C(=O)NC2=N1)NC=N3 |

正規SMILES |

C1CN2C3=C(C(=O)N=C2N1)NC=N3 |

Key on ui other cas no. |

126854-10-2 |

同義語 |

N(2),3-ethanoguanine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。